molecular formula C18H18BrNO2 B8711154 2-(3-Bromophenyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

2-(3-Bromophenyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No.: B8711154
M. Wt: 360.2 g/mol
InChI Key: NVOUSCQUPBGJHD-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a useful research compound. Its molecular formula is C18H18BrNO2 and its molecular weight is 360.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H18BrNO2

Molecular Weight

360.2 g/mol

IUPAC Name

2-(3-bromophenyl)-3,3-dimethyl-2,4-dihydro-1H-quinoline-6-carboxylic acid

InChI

InChI=1S/C18H18BrNO2/c1-18(2)10-13-8-12(17(21)22)6-7-15(13)20-16(18)11-4-3-5-14(19)9-11/h3-9,16,20H,10H2,1-2H3,(H,21,22)

InChI Key

NVOUSCQUPBGJHD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=CC(=C2)C(=O)O)NC1C3=CC(=CC=C3)Br)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CCOC(=O)c1ccc2c(c1)CC(C)(C)C(c1cccc(Br)c1)N2
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Synthesis routes and methods II

Procedure details

To a stirred mixture solution of 2-(3-bromo-phenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-quinoline-6-carboxylic acid ethyl ester (15 g, 38.7 mmol) in methanol (50.0 mL) and tetrahydrofuran (50.0 mL) was added 50% sodium hydroxide in water (8.0 mL). The reaction mixture was stirred at 70° C. for 6 hours. The mixture was neutralized with a 3 N aqueous hydrochloric acid solution and extracted with ethyl acetate (2×100 mL), washed with water, dried over anhydrous sodium sulfate and then concentrated in vacuo to afford 2-(3-bromo-phenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-quinoline-6-carboxylic acid (12.5 g, 90%) as a light yellow solid: LC/MS m/e calcd for C18H18BrNO2 (M+H)+: 361.25, observed: 360.0 & 362.0.
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2-(3-bromo-phenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-quinoline-6-carboxylic acid ethyl ester
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Synthesis routes and methods III

Procedure details

A mixture of 2-(3-bromo-phenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-quinoline-6-carboxylic acid ethyl ester (7 g, 18 mmol) in methanol (25 mL) and tetrahydrofuran (100 mL), 30% sodium hydroxide in water (20 mL) was stirred at 60° C. for 56 h. The mixture was neutralized with a 3 N aqueous hydrochloric acid solution and extracted with ethyl acetate (2×100 mL), washed with water, dried over anhydrous sodium sulfate and then concentrated in vacuo to afford 2-(3-bromo-phenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-quinoline-6-carboxylic acid (6.4 g, 88%) as a brown solid which was used for next step without further purification: LC/MS m/e calcd for C18H18BrNO2 (M+H)+: 361.25, observed: 360.2.
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2-(3-bromo-phenyl)-3,3-dimethyl-1,2,3,4-tetrahydro-quinoline-6-carboxylic acid ethyl ester
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7 g
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